REACTION_CXSMILES
|
C(S[C:4](=[O:20])[CH:5]([CH:11]1[CH2:19][CH2:18][C:13]2([O:17][CH2:16][CH2:15][O:14]2)[CH2:12]1)C(SCC)=O)C>C1C=CC=CC=1.[Ni]>[O:14]1[C:13]2([CH2:18][CH2:19][CH:11]([CH2:5][CH2:4][OH:20])[CH2:12]2)[O:17][CH2:16][CH2:15]1
|
Name
|
2-(1,4-dioxa-spiro[4.4]non-7-yl)-dithiomalonic acid di-S-ethyl ester
|
Quantity
|
28.7 g
|
Type
|
reactant
|
Smiles
|
C(C)SC(C(C(=O)SCC)C1CC2(OCCO2)CC1)=O
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
catalyst
|
Smiles
|
[Ni]
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 16 h at room temperature under nitrogen
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
CUSTOM
|
Details
|
to remove Raney-Ni
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography (QingDao silica gel, 200-300 mesh, 5% ethyl acetate/pentane)
|
Reaction Time |
16 h |
Name
|
|
Type
|
product
|
Smiles
|
O1CCOC12CC(CC2)CCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7 g | |
YIELD: PERCENTYIELD | 45% | |
YIELD: CALCULATEDPERCENTYIELD | 45.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |